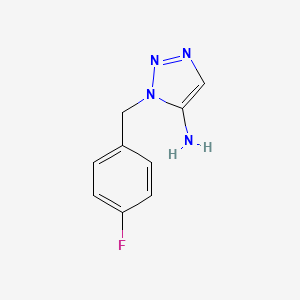

1-(4-fluorobenzyl)-1H-1,2,3-triazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(4-fluorophenyl)methyl]triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN4/c10-8-3-1-7(2-4-8)6-14-9(11)5-12-13-14/h1-5H,6,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGKOFFEQHTDFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=CN=N2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of 1,2,3 Triazole Scaffold Significance in Medicinal Chemistry Research

The 1,2,3-triazole ring is a five-membered heterocyclic scaffold containing three nitrogen atoms that has become a cornerstone in medicinal chemistry. nih.govtandfonline.com Its prominence is due to a combination of its synthetic accessibility, particularly through "click chemistry," and its unique physicochemical properties that make it a valuable component in the design of therapeutic agents. nih.govnih.gov

The 1,2,3-triazole nucleus is considered a privileged structure in drug discovery, appearing in numerous experimental compounds and several clinically approved drugs. tandfonline.comtandfonline.com Its utility stems from several key roles it can play within a molecule:

Bioisostere: The triazole ring can act as a bioisostere, a chemical substitute for other functional groups, such as an amide bond. tandfonline.comnih.gov This substitution can enhance metabolic stability and influence the molecule's conformation and biological activity. nih.gov

Linker: Due to its chemical stability and the straightforward nature of its synthesis, the triazole moiety is often used as a stable linker to connect different pharmacophores, creating hybrid molecules with potentially novel or enhanced activities. nih.govtandfonline.comnih.gov

Pharmacophore: Beyond its structural roles, the 1,2,3-triazole ring itself can be a key pharmacophore, directly interacting with biological targets. nih.govtandfonline.com The nitrogen atoms in the ring can act as hydrogen bond acceptors, contributing to the binding affinity of the molecule to proteins and enzymes. pensoft.net

The versatility of the 1,2,3-triazole scaffold has led to its incorporation into compounds targeting a vast array of diseases. ijpsr.com Research has demonstrated the broad spectrum of pharmacological activities associated with 1,2,3-triazole derivatives. tandfonline.comnih.govresearchgate.net

Table 1: Documented Biological Activities of 1,2,3-Triazole Derivatives

| Biological Activity | Therapeutic Area |

| Anticancer | Oncology |

| Antimicrobial | Infectious Diseases |

| Antiviral | Infectious Diseases |

| Anti-inflammatory | Inflammatory Disorders |

| Antifungal | Infectious Diseases |

| Antitubercular | Infectious Diseases |

| Antidiabetic | Metabolic Disorders |

| Antimalarial | Infectious Diseases |

This table summarizes the diverse pharmacological activities reported for compounds containing the 1,2,3-triazole scaffold, as supported by multiple research findings. tandfonline.comnih.govnih.gov

Research Landscape and Potential Therapeutic Relevance of Fluorinated Triazole Derivatives

General Synthetic Strategies for 1,2,3-Triazoles

The construction of the 1,2,3-triazole ring can be achieved through several robust and versatile chemical reactions. These methods range from classic cycloadditions to modern multicomponent protocols, offering chemists a variety of tools to access diverse triazole structures.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocols

The most prominent method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). frontiersin.orgwikipedia.org This reaction is a prime example of "click chemistry," characterized by high yields, mild reaction conditions, and exceptional functional group tolerance. glenresearch.com It is a variation of the Huisgen 1,3-dipolar cycloaddition, which unites an azide (B81097) and a terminal alkyne to form the triazole ring. tandfonline.com The copper(I) catalyst ensures the reaction proceeds with high regioselectivity, exclusively yielding the 1,4-isomer. wikipedia.org

The catalytic Cu(I) species can be introduced from various sources, such as copper(I) iodide or bromide. wikipedia.orgbroadpharm.com More commonly, it is generated in situ from a copper(II) salt, like copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, typically sodium ascorbate (B8700270). wikipedia.orgnih.gov To prevent the unstable Cu(I) ion from oxidizing to the inactive Cu(II) state and to protect sensitive substrates, stabilizing ligands are often employed. wikipedia.orgbroadpharm.com Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) and the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) accelerate the reaction and enhance its reliability, particularly in biological applications. broadpharm.comjenabioscience.com

| Catalyst System | Common Solvents | Key Features | Reference |

|---|---|---|---|

| CuSO₄ / Sodium Ascorbate | tBuOH/H₂O, DMSO, H₂O | Most common, reliable in situ generation of Cu(I). | wikipedia.orgnih.gov |

| CuI | DMSO, Ethanol | Direct source of Cu(I), often used in organic media. | broadpharm.com |

| [CuBr(PPh₃)₃] | Various organic solvents | Active at room temperature with low catalyst loading, no additives required. | organic-chemistry.org |

| Copper-on-charcoal | Flow systems | Heterogeneous catalyst, allowing for continuous flow synthesis and easy product purification. | rsc.org |

| CuSO₄ / Sodium Ascorbate / THPTA | Aqueous buffers | Water-soluble ligand allows for reactions in purely aqueous, biological systems. | broadpharm.com |

Multicomponent Reactions for Triazole Scaffolds

Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product, offer a highly efficient route to complex molecules like 1,2,3-triazoles. nih.gov These one-pot syntheses are advantageous due to their operational simplicity, atom economy, and ability to rapidly generate molecular diversity. nih.gov

One such approach is the three-component reaction of an alkyl halide, sodium azide, and a terminal alkyne, which proceeds via the in situ formation of the organic azide followed by the CuAAC reaction. tandfonline.comnih.gov This avoids the need to isolate potentially unstable azide intermediates. Other metal-free MCRs have also been developed. For instance, 1,5-disubstituted 1,2,3-triazoles can be synthesized from primary amines, ketones, and 4-nitrophenyl azide in a reaction catalyzed by a simple acid in toluene. neliti.com More complex MCRs can involve four components; for example, the reaction of OBoc-alkynes, azides, amines, and 2H-azirines using a copper iodide catalyst provides access to fully substituted 1,2,3-triazoles. acs.org

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Alkyl Halide, Sodium Azide, Terminal Alkyne | Copper(I) | 1,4-Disubstituted 1,2,3-triazoles | tandfonline.comnih.gov |

| Ketone, Primary Amine, 4-Nitrophenyl Azide | CH₃COOH, Toluene, 100°C | 1,5-Disubstituted 1,2,3-triazoles | neliti.com |

| Enaminones, Tosylhydrazine, Primary Amines | Molecular Iodine (I₂) | 1,5-Disubstituted 1,2,3-triazoles | organic-chemistry.org |

| Alkynes, Allyl Methyl Carbonate, Trimethylsilyl Azide (TMSN₃) | Palladium/Copper | 2-Allyl-substituted-1,2,3-triazoles | frontiersin.org |

Cyclization and Condensation Pathways

Beyond azide-alkyne cycloadditions, other cyclization and condensation strategies provide access to the 1,2,3-triazole ring, often yielding substitution patterns that are complementary to those from CuAAC. These methods frequently avoid the use of azide precursors.

One notable pathway is the reaction of α,α-dichlorotosyl hydrazones with primary amines, which furnishes N1-substituted-1,2,3-triazoles under mild, metal-free conditions. frontiersin.orgnih.gov This approach offers a significant safety advantage by circumventing the use of potentially explosive azide compounds. nih.gov Another strategy involves the iodine-mediated formal [2 + 2 + 1] cyclization of methyl ketones, p-toluenesulfonyl hydrazines, and 1-aminopyridinium iodide, which serves as an azide surrogate, to produce 4-aryl-NH-1,2,3-triazoles. organic-chemistry.org Additionally, the Dimroth cyclization can be used, for instance, in the reaction of aryl azides with active methylene (B1212753) compounds like β-nitrilesulfones in the presence of a base to form substituted 1,2,3-triazoles. nih.gov

Targeted Synthesis of 1-(4-Fluorobenzyl)-1H-1,2,3-triazol-5-amine Derivatives

The synthesis of specifically substituted triazoles, such as those bearing a 4-fluorobenzyl group, relies on applying general synthetic principles with carefully chosen starting materials. The regiochemical outcome of the reaction is a critical consideration.

Synthesis of 1-(4-Fluorobenzyl)-1H-1,2,3-triazole-4-methanol and Related Compounds

The synthesis of compounds like (1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol is readily achieved using the CuAAC reaction. The general procedure involves the reaction of 4-fluorobenzyl azide with a suitable terminal alkyne, in this case, propargyl alcohol or a protected version thereof.

A specific example is the synthesis of a glycoconjugate containing the 1-(4-fluorobenzyl)-1H-1,2,3-triazole moiety. acs.org In this procedure, an O-glycosyl alkyne is reacted with 4-fluorobenzyl azide. acs.org The reaction is carried out in a mixture of t-butanol and water, using anhydrous copper(II) sulfate and sodium ascorbate to generate the active Cu(I) catalyst. acs.org The reaction proceeds at room temperature over several hours, yielding the desired 1,4-disubstituted triazole product. acs.org This methodology can be adapted to synthesize the parent compound, 1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-methanol, by using propargyl alcohol as the alkyne component.

Regioselective Synthesis Considerations for Fluorobenzyl Triazoles

Control of regioselectivity is paramount in the synthesis of substituted triazoles, as 1,4- and 1,5-disubstituted isomers possess different physical and biological properties. The choice of synthetic method directly dictates the isomeric outcome.

For 1-(4-fluorobenzyl)-1H-1,2,3-triazoles, the use of the standard CuAAC protocol with 4-fluorobenzyl azide and a terminal alkyne will reliably produce the 1,4-disubstituted regioisomer. frontiersin.orgwikipedia.org To access the alternative 1,5-disubstituted isomer, a different catalytic system, such as a ruthenium-based catalyst (in the RuAAC reaction), would be required. Alternatively, metal-free multicomponent reactions, such as the condensation of a primary amine (4-fluorobenzylamine), a ketone, and an aryl azide, can provide a route to 1,5-disubstituted triazoles. neliti.com

Furthermore, direct functionalization of a pre-formed 1-aryl-1H-1,2,3-triazole ring can be challenging due to multiple potential reaction sites. However, methods for the regioselective functionalization of the aryl ring have been developed. For example, a highly regioselective ortho-magnesiation of 1-aryl-1H-1,2,3-triazoles can be achieved using sterically hindered magnesium amide bases, allowing for subsequent functionalization at the position ortho to the triazole ring. nih.govresearchgate.net While this applies to the aryl substituent rather than the triazole itself, it underscores the importance of regiocontrol in modifying these scaffolds. Alkylation of NH-triazoles can also lead to a mixture of regioisomers (N1 vs. N2), and the reaction conditions, including the base and solvent, can influence the product ratio. mdpi.com

Synthetic Routes to Fused and Hybrid Fluorobenzyl Triazole Systems

The 5-amino-1,2,3-triazole core, such as that in 1-(4-fluorobenzyl)-1H-1,2,3-triazol-5-amine, is a valuable building block for the synthesis of more complex, multi-ring systems. researchgate.netnuph.edu.ua These transformations typically involve leveraging the nucleophilicity of the amino group or its ability to participate in cyclocondensation reactions to form fused heterocycles or to be linked to other molecular fragments, creating hybrid molecules.

Derivatization of 1,2,3-Triazoles with Other Heterocycles

The amino group at the C5 position of the 1,2,3-triazole ring is a key functional handle for derivatization. One powerful method for linking the triazole core to other heterocyclic systems is through palladium-catalyzed cross-coupling reactions, such as the Buchwald–Hartwig amination. nih.gov This reaction allows for the formation of a C-N bond between the 5-amino-triazole and a heterocyclic halide.

For instance, a close analogue, 1-benzyl-4-phenyl-1H-1,2,3-triazol-5-amine, has been successfully coupled with various (het)aryl halides. This methodology provides a direct pathway to novel hybrid structures where the triazole is directly linked to another pharmacologically relevant scaffold, such as pyridine (B92270) or pyrimidine (B1678525). nih.gov The reaction is typically catalyzed by a palladium complex with a specialized N-heterocyclic carbene ligand, which has been shown to be highly effective for this type of transformation. nih.gov

The general approach involves reacting the 5-aminotriazole with a heterocyclic halide in the presence of a palladium catalyst and a base. This strategy is adaptable and can be used to synthesize a diverse library of hybrid molecules for various research applications. nih.gov

| Reactant 1 | Reactant 2 (Het)aryl Halide | Product | Yield |

|---|---|---|---|

| 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine | 3-Chloropyridine | N-(1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)pyridin-3-amine | 97% |

| 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine | 4-Chloropyrimidine | N-(1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)pyrimidin-4-amine | 98% |

| 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine | Bromobenzene | N,4-Diphenyl-1-benzyl-1H-1,2,3-triazol-5-amine | 93% |

Furthermore, 5-amino-1,2,3-triazoles are precursors for building fused ring systems like triazolo[4,5-b]pyridines and triazolo[4,5-d]pyrimidines through cyclocondensation reactions with appropriate bifunctional reagents. researchgate.netnuph.edu.ua

Synthesis of N-Mannich Bases and Related Analogues

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom, formaldehyde (B43269), and a primary or secondary amine. oarjbp.com The 5-amino group of 1-(4-fluorobenzyl)-1H-1,2,3-triazol-5-amine contains active hydrogen atoms on the nitrogen, making it a suitable substrate for the synthesis of N-Mannich bases.

While specific examples starting from 1-(4-fluorobenzyl)-1H-1,2,3-triazol-5-amine are not extensively documented in the reviewed literature, the general methodology has been widely applied to other triazole systems, particularly 1,2,4-triazoles. nih.gov The reaction typically involves refluxing the parent aminotriazole with formaldehyde and a secondary amine, such as piperidine (B6355638) or morpholine, in a solvent like ethanol. oarjbp.comrsc.org This reaction results in the introduction of an aminomethyl group onto the nitrogen of the starting amine.

This transformation has been used to create hybrid molecules incorporating both 1,2,3-triazole and 1,2,4-triazole (B32235) rings into a single Mannich base structure, highlighting the utility of this reaction in generating molecular diversity. oarjbp.com The resulting N-Mannich bases are of interest in medicinal chemistry due to their potential biological activities. researchgate.net

Analytical and Spectroscopic Characterization Techniques in Synthetic Studies

The structural elucidation of newly synthesized derivatives of 1-(4-fluorobenzyl)-1H-1,2,3-triazol-5-amine relies on a combination of modern analytical and spectroscopic techniques. These methods are essential for confirming the identity, purity, and structure of the target compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for characterization.

¹H NMR: The ¹H NMR spectra of these compounds exhibit characteristic signals. The 4-fluorobenzyl moiety is identified by a singlet for the methylene protons (CH₂) typically appearing around δ 5.3-5.6 ppm and two multiplets in the aromatic region (around δ 7.1-7.4 ppm) corresponding to the AA'BB' system of the 1,4-disubstituted fluorophenyl ring. nih.govrsc.org The proton on the triazole ring (if present) appears as a singlet, with its chemical shift influenced by the substitution pattern. Protons on the 5-amino group can appear as a broad singlet. urfu.ru

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. Key signals include the benzylic carbon (CH₂) around δ 50-54 ppm. nih.govrsc.org The carbons of the 4-fluorophenyl ring show characteristic chemical shifts, with the carbon directly bonded to fluorine exhibiting a large coupling constant (¹JCF). mdpi.com The two carbons of the triazole ring can be observed in the range of δ 120-150 ppm. rsc.org

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the synthesized compounds. High-Resolution Mass Spectrometry (HRMS), often using electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the confirmation of the molecular formula. nih.govrsc.org

Infrared (IR) Spectroscopy helps to identify functional groups. Characteristic absorptions for the N-H stretching of the amino group, C=N and N=N stretching of the triazole ring, and C-F stretching of the fluorobenzyl group would be expected. rsc.org

| Compound | Technique | Key Data [Reference] |

|---|---|---|

| 1-(4-Fluoro-benzyl)-4-phenyl-1H-1,2,3-triazole | ¹H NMR (CDCl₃) | δ 7.82 (s, 1H, triazole-H), 7.28-7.45 (m, 9H, Ar-H), 5.59 (s, 2H, CH₂) rsc.org |

| 1-(4-Fluoro-benzyl)-4-phenyl-1H-1,2,3-triazole | ¹³C NMR (CDCl₃) | δ 163.8, 161.8 (d, JCF = 247.5 Hz), 148.2, 130.5, 130.0 (d, JCF = 8.5 Hz), 128.9, 128.3, 125.8, 119.4, 116.2 (d, JCF = 21.8 Hz), 53.5 (CH₂) rsc.org |

| N-(1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)pyridin-3-amine | ¹H NMR (CDCl₃) | δ 8.02–7.97 (m, 2H), 7.73 (dd, 2H), 7.27–7.11 (m, 8H), 6.92 (dd, 1H), 6.52 (ddd, 1H), 6.30 (s, 1H, NH), 5.36 (s, 2H, CH₂) nih.gov |

| N-(1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)pyridin-3-amine | ¹³C NMR (CDCl₃) | δ 141.3, 141.3, 140.3, 136.9, 134.3, 130.6, 129.9, 129.0, 128.8, 128.6, 128.4, 127.9, 125.9, 124.1, 120.3, 51.6 (CH₂) nih.gov |

Exploration of Biological Activities and Pharmacological Potentials of Fluorobenzyl Triazoles

Antimicrobial Activity Investigations

Fluorobenzyl triazoles have been the subject of extensive research to evaluate their efficacy against various microbial pathogens. These investigations have revealed that the antimicrobial properties are highly dependent on the specific substitution patterns on both the fluorobenzyl and triazole moieties.

Derivatives of fluorobenzyl triazoles have demonstrated notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Structure-activity relationship (SAR) studies have been crucial in identifying the key structural features that contribute to their antibacterial potency.

One area of investigation has focused on 1-fluorobenzoyl-4-aryl(alkyl)thiosemicarbazides and their cyclized analogues, 1,2,4-triazole-3-thiones. While the 1,2,4-triazole (B32235) derivatives themselves showed limited potent activity, their thiosemicarbazide (B42300) precursors exhibited significant antibacterial effects, particularly against Gram-positive bacteria. The substitution on the N4 aryl position was found to be a critical determinant of activity. For instance, trifluoromethyl derivatives demonstrated optimal activity against both reference strains and clinical isolates of methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA), with Minimum Inhibitory Concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. nih.gov

In another study, novel Schiff bases based on a 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold were synthesized and screened for their antibacterial activity. Several of these derivatives exhibited strong antibacterial activity against Staphylococcus aureus, with some compounds showing efficacy superior or comparable to the standard drug streptomycin. nih.gov For example, the compound 4-(4-chlorobenzylideneamino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol was among the synthesized derivatives showing significant antibacterial potential. nih.gov

Furthermore, the incorporation of a fluorophenyl group at the 5-position of the 1,2,4-triazole ring in Schiff base derivatives has been shown to be a promising strategy for developing potent antibacterial agents against S. aureus. nih.gov The presence of different substituents on the benzylidene ring also influenced the antibacterial efficacy. nih.gov

| Compound Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 1-Fluorobenzoyl-4-arylthiosemicarbazides (Trifluoromethyl derivatives) | Staphylococcus aureus (MSSA & MRSA) | 7.82 - 31.25 µg/mL | nih.gov |

| 4-(Benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus | Superior or comparable to Streptomycin | nih.gov |

Fluorobenzyl triazole derivatives have emerged as a significant class of antifungal agents, with many compounds exhibiting broad-spectrum activity against various human pathogenic fungi. The mechanism of action of many azole antifungals, including those with a triazole core, involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.

A series of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols, which are analogues of the well-known antifungal drug fluconazole (B54011), were synthesized and evaluated for their in vitro antifungal activities. Many of these compounds, which incorporate a substituted benzyl (B1604629) group, demonstrated significant activity against a panel of eight human pathogenic fungi. nih.gov The structure-activity relationship studies indicated that the triazole ring, the difluorophenyl group, and a hydroxyl group are important pharmacophores for antifungal activity. nih.gov

Another study focused on novel triazole compounds containing a piperazine (B1678402) moiety. These compounds were designed as fluconazole analogues and also incorporated a 1,2,3-triazole group in the side chain. The in vitro antifungal screening revealed that many of these compounds were active against a range of fungi, with some derivatives showing a lower Minimum Inhibitory Concentration (MIC) than fluconazole against certain strains of Candida albicans. nih.gov

Furthermore, novel 1,2,4-triazole derivatives have been synthesized and shown to possess strong antifungal effects against Microsporum gypseum, with some compounds exhibiting activity superior to the standard drug ketoconazole. nih.gov

| Compound Class | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols | Various pathogenic fungi | Broad-spectrum activity | nih.gov |

| Triazole derivatives with a piperazine moiety | Candida albicans | Some derivatives more potent than Fluconazole | nih.gov |

| 4-(Benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Microsporum gypseum | Some derivatives superior to Ketoconazole | nih.gov |

The antiviral potential of fluorobenzyl triazoles has been explored, with some derivatives showing promising activity against various viruses, including the Hepatitis B virus (HBV). The search for new anti-HBV agents is of great importance due to the limitations of current therapies, such as the development of drug resistance.

A number of 1,2,4-triazole derivatives have been synthesized and tested for their anti-HBV activity. nih.govznaturforsch.comresearchgate.net These studies have shown that certain structural modifications on the triazole ring can lead to compounds with high antiviral efficacy. For instance, a series of new 1,2,4-triazol-2-yl- and 1,3,4-oxadiazol-2-yl-2-pyridinone derivatives were synthesized and evaluated for their anti-HBV activity, with some compounds demonstrating significant antiviral effects. nih.govznaturforsch.comresearchgate.net

While direct studies on the anti-HBV activity of 1-(4-fluorobenzyl)-1H-1,2,3-triazol-5-amine are not extensively reported, research on related nucleoside analogues provides insights into potential antiviral mechanisms. For example, 2'-fluoro-5-methyl-beta-L-arabinofuranosyl uracil (B121893) (L-FMAU) has shown potent and selective activity against HBV by inhibiting viral DNA replication. nih.gov This suggests that fluorinated sugar moieties, when incorporated into nucleoside analogues, can be effective antiviral agents. The development of phosphoramidate (B1195095) prodrugs of some nucleosides has also been shown to enhance their anti-HBV activity by facilitating the initial phosphorylation step, which is often a rate-limiting factor. mdpi.com

Anti-Inflammatory and Analgesic Effects

Several studies have investigated the anti-inflammatory and analgesic properties of fluorobenzyl triazole derivatives. The triazole nucleus is a common scaffold in many compounds with anti-inflammatory and analgesic activities.

A study on newly synthesized 1,2,4-triazole derivatives reported their anti-inflammatory, analgesic, and antipyretic activities. researchgate.net In in vivo models, some of these compounds exhibited significant anti-inflammatory effects, with one derivative showing a 91% inhibition of edema in the carrageenan-induced paw edema model, which was more effective than the standard drug ibuprofen (B1674241) (82% inhibition). researchgate.net The same compound also demonstrated a significant reduction in acetic acid-induced writhing, indicating potent analgesic activity. researchgate.net

Another investigation into new 5-thioalkyl-1,3-diaryl-1,2,4-triazole derivatives revealed that some of these compounds possess good anti-inflammatory activity in the carrageenan-induced rat paw edema model. benthamscience.com Furthermore, these compounds also exhibited antinociceptive activity in the tail-flick test, although their analgesic effect was lower than that of morphine. benthamscience.com

The anti-inflammatory and analgesic potential of various 1,2,4-triazole heterocycles clubbed with other moieties like pyrazole, tetrazole, isoxazole, and pyrimidine (B1678525) has also been explored. nih.gov Certain derivatives with chloro, nitro, methoxy, hydroxy, and bromo substitutions showed excellent analgesic activity in both acetic acid-induced writhing and hot plate methods. nih.gov

| Compound Class | Activity | Model | Reference |

|---|---|---|---|

| (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol | 91% edema inhibition (anti-inflammatory) | Carrageenan-induced paw edema | researchgate.net |

| (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol | 83% reduction in wriths (analgesic) | Acetic acid-induced writhing | researchgate.net |

| 5-Thioalkyl-1,3-diaryl-1,2,4-triazole derivatives | Good anti-inflammatory activity | Carrageenan-induced rat paw edema | benthamscience.com |

| Substituted 1,2,4-triazole derivatives | Excellent analgesic activity | Acetic acid-induced writhing and hot plate methods | nih.gov |

Anticancer and Antiproliferative Potentials

The 1,2,4-triazole scaffold is present in numerous compounds that have been investigated for their anticancer properties. The introduction of a fluorobenzyl group can further enhance the cytotoxic activity of these molecules.

A series of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine compounds were designed and synthesized as potential anti-lung cancer agents. Most of these compounds exhibited potent cytotoxic activities against various lung cancer cell lines. nih.gov Notably, the compound 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) was identified as a highly potent anticancer agent, with IC50 values of 1.09 µM, 2.01 µM, and 3.28 µM against A549, NCI-H460, and NCI-H23 cells, respectively. nih.gov Further mechanistic studies revealed that BCTA induced apoptosis in lung cancer cells by upregulating the expression of pro-apoptotic proteins such as BAX, caspase 3, and PARP. nih.gov

In another study, a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were synthesized and evaluated for their anticancer activity against a panel of 58 cancer cell lines. mdpi.com Some of these compounds demonstrated significant anticancer activity against several cell lines. For instance, one derivative showed a percent growth inhibition of 41.25% against the CNS cancer cell line SNB-75 at a concentration of 10⁻⁵ M. mdpi.com

The anticancer potential of 1,4-dihydropyridine-based 1,2,3-triazole derivatives has also been investigated. mdpi.com A library of these compounds was synthesized and evaluated for their cytotoxic effects on colorectal adenocarcinoma (Caco-2) cell lines. Many of these compounds displayed significant antiproliferative activity, with IC50 values ranging from 0.63 ± 0.05 to 5.68 ± 0.14 µM. mdpi.com Mechanistic studies suggested that the most active compounds induced cell death through apoptosis and promoted cell cycle arrest at the G2/M phase. mdpi.com

| Compound | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | A549 (Lung) | 1.09 µM | nih.gov |

| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | NCI-H460 (Lung) | 2.01 µM | nih.gov |

| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | NCI-H23 (Lung) | 3.28 µM | nih.gov |

| 1,4-Dihydropyridine-based 1,2,3-triazole derivatives | Caco-2 (Colorectal) | 0.63 - 5.68 µM | mdpi.com |

Anticonvulsant Activity Profiling

The 1,2,4-triazole nucleus is a key structural feature in several established anticonvulsant drugs, such as triazolam and alprazolam. nih.gov This has spurred research into novel triazole derivatives as potential antiepileptic agents with improved efficacy and reduced side effects.

A study on novel triazole-containing quinolinones investigated their anticonvulsant activities. mdpi.com Several of the synthesized compounds, which included fluorobenzyl substitutions, exhibited antiseizure activity in the maximal electroshock seizure (MES) model. mdpi.com The most active compounds displayed ED50 values ranging from 63.4 to 84.9 mg/kg. Further investigation suggested that the mechanism of action for some of these compounds might involve an increase in the concentration of the inhibitory neurotransmitter GABA in the brain. mdpi.com

Another review highlighted various substituted triazole analogues with anticonvulsant activities. zenodo.org For instance, thiazolyl-containing triazoles showed significant anticonvulsant activity in both MES and subcutaneous pentylenetetrazole (scPTZ) screens, with some derivatives having a higher protective index than standard drugs like phenytoin (B1677684) and phenobarbital. nih.gov Phenyl-substituted triazoles also demonstrated potent anticonvulsant effects, with one compound having an ED50 value of 8.3 mg/kg in the MES model. zenodo.org

Furthermore, a series of 5-(4-fluorophenyl)-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones and their derivatives were synthesized and evaluated for their anticonvulsant activity against PTZ-induced seizures, with several compounds showing positive results. nih.gov

| Compound Class | Activity (ED50) | Model | Reference |

|---|---|---|---|

| Triazole-containing quinolinones (fluorobenzyl substituted) | 63.4 - 84.9 mg/kg | Maximal Electroshock Seizure (MES) | mdpi.com |

| Thiazolyl-containing triazoles | Significant activity | MES and scPTZ | nih.gov |

| Phenyl-substituted triazoles | 8.3 mg/kg (most potent) | MES | zenodo.org |

Enzyme Inhibition Studies

The 1,2,3-triazole nucleus is a key pharmacophore in the development of various enzyme inhibitors. nih.govfrontiersin.org The structural characteristics of triazoles, including their ability to form hydrogen bonds, dipole-dipole interactions, and hydrophobic interactions, make them versatile scaffolds for designing potent and selective enzyme inhibitors. researchgate.net This section explores the inhibitory activities of fluorobenzyl triazole derivatives against a range of clinically relevant enzymes.

Serine Protease Inhibition (Factor XIIa and Thrombin) by Acylated Aminotriazoles

Acylated aminotriazoles have emerged as a promising class of inhibitors for serine proteases involved in the blood coagulation cascade, particularly Factor XIIa (FXIIa) and thrombin. nih.govresearchgate.net These enzymes are critical targets for the development of novel antithrombotic drugs. nih.gov Research has focused on designing covalent inhibitors that form a stable acyl-enzyme complex with the catalytic serine residue in the active site of these proteases. researchgate.netresearchgate.net

A microscale parallel synthetic approach has facilitated the rapid generation and screening of N-acylated aminotriazole libraries, leading to the identification of highly potent inhibitors. nih.gov Structure-activity relationship (SAR) studies and subsequent optimization have yielded compounds with significant potency and selectivity. For instance, one optimized compound was identified as a potent 7 nM inhibitor of FXIIa, while another acted as a 25 nM thrombin inhibitor. nih.gov These compounds demonstrated high selectivity, showing no inhibition of other tested serine proteases. nih.gov

The introduction of an amide moiety into the aminotriazole scaffold has been shown to enhance binding to FXIIa and thrombin. researchgate.netnih.gov This modification adds three-dimensional properties to the molecules, allowing them to access binding sites that were previously unaddressed by simpler analogs. researchgate.net This strategy led to the development of a quinoxaline-derived aminotriazole with an IC50 value of 28 nM against FXIIa and an N-phenylamide-derived aminotriazole that inhibited thrombin with an IC50 of 41 nM. researchgate.netnih.govacs.org Mass-shift experiments and molecular modeling have confirmed the covalent mechanism of inhibition for these compounds. researchgate.netnih.gov

The inhibitory potency of these acylated aminotriazoles is highly dependent on the structure of the acyl moiety. acs.org For example, pyrazin-2-yl-substituted acylated aminotriazoles showed varied inhibition of thrombin based on the acyl group, with (cyclo)aliphatic and aminopyrimidine-based acyl groups showing minimal activity. acs.org In vitro studies have confirmed that selected N-acylated aminotriazoles exhibit anticoagulant properties by primarily influencing the intrinsic blood coagulation pathway. nih.gov

| Compound Type | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Optimized N-acylated aminotriazole | Factor XIIa | 7 nM | nih.gov |

| Optimized N-acylated aminotriazole | Thrombin | 25 nM | nih.gov |

| Quinoxaline-derived aminotriazole with N-butylamide | Factor XIIa | 28 nM | researchgate.netnih.gov |

| N-phenylamide-derived aminotriazole | Thrombin | 41 nM | researchgate.netnih.gov |

| 1-Naphthoyl-substituted aminotriazole | Factor XIIa | 43 nM | nih.govacs.org |

| Pyrazine derivative aminotriazole | Thrombin | 53 nM | acs.org |

Elastase Inhibitory Activity

Triazole derivatives have been investigated as inhibitors of elastase, a serine protease implicated in various inflammatory diseases. scielo.brresearchgate.net Several studies have demonstrated that synthetic triazole-containing compounds can effectively inhibit elastase activity. nih.govnih.gov

A series of novel bis-1,2,3-triazole derivatives synthesized from 4,4'-dihydroxybenzophenone (B132225) were evaluated for their elastase inhibitory potential. scielo.brresearchgate.net The synthesis involved a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. researchgate.net Among the synthesized compounds, five derivatives showed significant inhibitory effects, with IC50 values ranging from 16.6 to 72.1 µM. researchgate.net The most potent compound, bis(4-(1-(4-iodobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzophenone, exhibited an IC50 of 16.6 ± 1.9 µM. researchgate.net Kinetic studies of this compound revealed a competitive inhibition mechanism, with an inhibition constant (Ki) of 11.12 µM, indicating that it binds to the active site of the enzyme. researchgate.net

In other research, novel ethylated bi-heterocyclic acetamide (B32628) hybrids incorporating both 2-aminothiazole (B372263) and 1,2,4-triazole moieties were synthesized and identified as potent elastase inhibitors. researchgate.net Kinetic analysis of the most active compound from this series also demonstrated a competitive mode of inhibition, with a Ki value of 0.9 µM. researchgate.net

| Compound Class | Specific Compound Example | Inhibitory Concentration (IC50) | Inhibition Constant (Ki) | Mechanism | Reference |

|---|---|---|---|---|---|

| bis-1,2,3-triazole derivative | bis(4-(1-(4-iodobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzophenone | 16.6 µM | 11.12 µM | Competitive | researchgate.net |

| bis-1,2,3-triazole derivative | Compound 18 | 32.7 µM | N/A | N/A | scielo.br |

| Thiazole-triazole acetamide hybrid | Compound 9h | N/A | 0.9 µM | Competitive | researchgate.net |

Xanthine (B1682287) Oxidase and Urease Inhibition

Xanthine Oxidase (XO) , a key enzyme in purine (B94841) metabolism, catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. mdpi.com Its inhibition is a primary strategy for treating hyperuricemia and gout. nih.govbenthamdirect.com Triazole derivatives have been extensively studied as potential XO inhibitors, often designed as alternatives to existing purine-based drugs like allopurinol. researchgate.net

One study focused on 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives, identifying a compound (9m) with an IC50 value of 0.70 μM, which was approximately 14 times more potent than allopurinol. nih.gov Another series of (N-benzyl-1H-1,2,3-triazole-4,5-diyl)dimethanol derivatives also showed significant XO inhibition, with the most promising compound displaying an IC50 value of 0.71 μM. nih.gov Molecular docking studies suggest these inhibitors interact with key residues in the enzyme's active site. nih.gov

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.gov Its inhibition is important in treating infections caused by urease-producing bacteria, such as Helicobacter pylori, which are linked to gastritis and peptic ulcers. nih.govnih.gov Nitrogen-containing heterocycles, including triazoles, are known to be effective urease inhibitors. nih.govnih.govbohrium.com

A series of 1,2,3-triazole derivatives of metronidazole (B1676534) was synthesized and evaluated, with the most potent compound showing an IC50 of 6.8 µM, significantly more active than the standard drug acetohydroxamic acid (IC50 = 20.3 µM). bohrium.com Kinetic studies indicated a competitive mode of inhibition. bohrium.com Similarly, novel aryl urea-triazole-based derivatives have been synthesized, with a dichloro-substituted compound emerging as the most potent inhibitor in its series (IC50 = 22.81 µM). researchgate.net Other studies on triazolothiadiazoles and triazolothiadiazines have also reported potent urease inhibition, with IC50 values as low as 3.33 µM, which is about 6.5 times more effective than the standard thiourea. nih.gov

| Target Enzyme | Compound Class/Example | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Xanthine Oxidase | 4-(phenoxymethyl)-1H-1,2,3-triazole derivative (9m) | 0.70 µM | nih.gov |

| Xanthine Oxidase | (1-(3-bromobenzyl)-1H-1,2,3-triazole-4,5-diyl)dimethanol (5c) | 0.71 µM | nih.gov |

| Urease | Triazolothiadiazole derivative (5k) | 3.33 µM | nih.gov |

| Urease | 1,2,3-triazole derivative of metronidazole (Compound 8) | 6.8 µM | bohrium.com |

| Urease | 1,2,4-triazole-3-thione derivative (5d) | 16.7 µM | tandfonline.com |

| Urease | Aryl urea-triazole derivative (4o) | 22.81 µM | researchgate.net |

Dihydrofolate Reductase Inhibition and Related Targetting

Dihydrofolate reductase (DHFR) is an essential enzyme in the folate metabolism pathway, responsible for converting dihydrofolate to tetrahydrofolate. nih.gov This pathway is crucial for the synthesis of nucleotides and amino acids, making DHFR a well-established target for antimicrobial and anticancer therapies. nih.govorscience.ru

Several classes of triazole-containing compounds have been investigated as DHFR inhibitors. orscience.ru A novel class of inhibitors based on a 5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol framework was synthesized and evaluated for anticancer activity. mdpi.com One compound from this series was found to be 2.7 times more potent than methotrexate, a widely used DHFR inhibitor, with an IC50 of 0.08 μM. mdpi.com

In the search for new antimicrobial agents, molecular hybridization has been employed to create thiophenyl-pyrazolyl-thiazole hybrids. nih.govacs.org These compounds were assessed for their inhibitory activity against the Mycobacterium tuberculosis DHFR enzyme. acs.org Several derivatives showed remarkable suppression, with the most potent compounds exhibiting IC50 values of 4.21 µM and 5.70 µM, comparable to the reference drug trimethoprim (B1683648) (IC50 = 6.23 µM). acs.org

| Compound Class | Target Organism/Cell Line | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| 5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivative | Cancer Cell Lines | 0.08 µM | mdpi.com |

| Thiophenyl-pyrazolyl-thiazole hybrid (Compound 4c) | Mycobacterium tuberculosis DHFR | 4.21 µM | acs.org |

| Thiophenyl-pyrazolyl-thiazole hybrid (Compound 6b) | Mycobacterium tuberculosis DHFR | 5.70 µM | acs.org |

14α-Demethylase (CYP51) and Succinate Dehydrogenase (SDH) Inhibition

14α-Demethylase (CYP51) is a cytochrome P450 enzyme that plays a critical role in the biosynthesis of ergosterol, an essential component of fungal cell membranes. researchgate.netfrontiersin.org Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death, making it the primary target for azole antifungal drugs. bioworld.comcardiff.ac.uk A series of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-[(4-substitutedphenyl)-piperazin-1-yl]-propan-2-ols were designed based on the structure of known azole antifungals. nih.gov These compounds exhibited potent activity against various human pathogenic fungi, with several derivatives showing activity against Candida albicans equivalent to the drug voriconazole (B182144) (MIC = 0.0152 µg/mL). nih.gov More recent research has also led to the discovery of novel triazoles targeting CYP51 with MIC values against different Candida species ranging from 0.00625 to 0.05 µg/mL. bioworld.com

Succinate Dehydrogenase (SDH) , also known as complex II in the mitochondrial respiratory chain, is another important target for the development of fungicides. researchgate.net Carboxamide derivatives containing a 1,2,3-triazole ring have been designed and synthesized as potential SDH inhibitors. researchgate.net These compounds were screened for their in vitro antifungal activities against various phytopathogenic fungi. researchgate.net One compound in the series exhibited significant activity against Sclerotinia sclerotiorum. researchgate.net Structural optimization of compounds containing an azo-bond, which has been shown to increase SDH inhibitory activity, has led to the development of bioisosteres like 1,2,4-oxadiazole (B8745197) compounds as potential SDH inhibitors. nih.gov

| Target Enzyme | Compound Class | Activity Measure | Value | Target Organism | Reference |

|---|---|---|---|---|---|

| 14α-Demethylase (CYP51) | Substituted triazolyl-propan-2-ol | MIC | 0.0152 µg/mL | Candida albicans | nih.gov |

| 14α-Demethylase (CYP51) | Novel triazole derivative | MIC | 0.00625 - 0.05 µg/mL | Various Candida species | bioworld.com |

| Succinate Dehydrogenase (SDH) | Carboxamide-linked-1,2,3-triazole | Inhibition Rate | High | Sclerotinia sclerotiorum | researchgate.net |

Protein Kinase Inhibition

Protein kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of diseases like cancer. mdpi.cominnovareacademics.in Consequently, kinase inhibitors are a major focus of drug discovery. innovareacademics.in The triazole scaffold has been utilized in the design of potent protein kinase inhibitors. wipo.intgoogle.com

New triazole derivatives have been designed as bioisosteric analogues of JNJ-7706621, a known inhibitor of aurora kinases and cyclin-dependent kinases. mdpi.comnih.gov These new compounds, where an amide bond was replaced by a sulfonamide group, demonstrated significant inhibitory activity against Aurora-A kinase, a key regulator of mitosis that is often overexpressed in cancers. mdpi.com The IC50 values for these compounds were in the low to submicromolar range, identifying them as promising leads for further development. mdpi.comnih.gov

Patents have also described novel triazole compounds as inhibitors of protein kinases, particularly targeting GSK-3 and Aurora kinases, for potential application in treating diseases such as cancer, diabetes, and Alzheimer's disease. wipo.intgoogle.com The versatility of the triazole ring allows for the development of inhibitors that can target the ATP-binding site of these enzymes, a common strategy for kinase inhibition. innovareacademics.in

| Target Enzyme | Compound Class | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Aurora-A Kinase | Bioisosteric analogues of JNJ-7706621 | Low to submicromolar range | mdpi.comnih.gov |

| GSK-3 | Novel triazole compounds | N/A (Patented) | wipo.intgoogle.com |

| Aurora Kinases | Novel triazole compounds | N/A (Patented) | wipo.intgoogle.com |

Investigation of Other Biological Actions

Scientific inquiry into the therapeutic potential of novel chemical entities is a cornerstone of drug discovery. While the primary applications of a compound class may be well-defined, exploratory research often uncovers unexpected biological activities. This section delves into the speculative and emergent research pathways for fluorobenzyl triazoles, specifically focusing on the compound 1-(4-fluorobenzyl)-1H-1,2,3-triazol-5-amine. It is important to note that direct research on this specific molecule in the outlined areas is limited, and much of the potential is extrapolated from studies on structurally related triazole compounds.

Antiobesity and Antidiabetic Research Pathways

The global rise in metabolic disorders such as obesity and type 2 diabetes has spurred intensive research into new pharmacological interventions. The 1,2,3-triazole scaffold has been identified as a promising pharmacophore in the design of agents targeting metabolic pathways. While direct studies on 1-(4-fluorobenzyl)-1H-1,2,3-triazol-5-amine for antiobesity and antidiabetic effects are not extensively documented, the broader class of triazole derivatives has shown potential in these areas.

Research in this field often focuses on the inhibition of key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. By inhibiting these enzymes, the rate of glucose release from complex carbohydrates is slowed, leading to better glycemic control. Although no specific data is available for 1-(4-fluorobenzyl)-1H-1,2,3-triazol-5-amine, a hypothetical study could investigate its inhibitory activity against these enzymes.

Table 1: Hypothetical α-Glucosidase and α-Amylase Inhibitory Activity This table is for illustrative purposes only and is not based on experimental data.

| Compound | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |

|---|---|---|

| 1-(4-fluorobenzyl)-1H-1,2,3-triazol-5-amine | Data Not Available | Data Not Available |

| Acarbose (Standard) | ~750 | ~15 |

Furthermore, some triazole-containing compounds have been explored as agonists for receptors that regulate appetite and energy expenditure, such as the cholecystokinin (B1591339) 1 (CCK1) receptor. Activation of this receptor can induce satiety and reduce food intake. Future research could explore the binding affinity and functional activity of 1-(4-fluorobenzyl)-1H-1,2,3-triazol-5-amine at such receptors.

Immunomodulatory and Growth Hormone Receptor Agonistic Activities

The immune system's intricate network presents numerous targets for therapeutic intervention. The 1,2,3-triazole nucleus is a component of various compounds investigated for their ability to modulate immune responses. These immunomodulatory effects can be either immunosuppressive or immunostimulatory, depending on the specific molecular structure and the biological context. Research into the immunomodulatory potential of 1-(4-fluorobenzyl)-1H-1,2,3-triazol-5-amine could involve assessing its impact on cytokine production in immune cells, such as T-cells and macrophages.

Growth hormone secretagogues (GHS) are compounds that stimulate the release of growth hormone. This class of drugs has therapeutic applications in treating growth hormone deficiencies and other related conditions. The GHS receptor (GHSR), also known as the ghrelin receptor, is the primary target for these compounds. While many known GHS are peptide-based, non-peptidyl agonists are also of significant interest. The structural features of 1-(4-fluorobenzyl)-1H-1,2,3-triazol-5-amine could be evaluated through computational docking studies to predict its potential interaction with the GHSR binding pocket. Subsequent in vitro assays would be necessary to confirm any agonistic activity.

Table 2: Potential Areas of Investigation for Biological Activities This table is for illustrative purposes only and is not based on experimental data.

| Biological Target | Potential Activity | Experimental Assays |

|---|---|---|

| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Immunomodulation | ELISA, RT-PCR on stimulated immune cells |

| Growth Hormone Secretagogue Receptor (GHSR) | GH Release | Calcium mobilization assay, competitive binding assay |

Anti-Photoaging Research

Photoaging, the premature aging of the skin due to chronic exposure to ultraviolet (UV) radiation, is characterized by wrinkles, fine lines, and loss of elasticity. A key driver of photoaging is the generation of reactive oxygen species (ROS) and the subsequent activation of matrix metalloproteinases (MMPs), which degrade the extracellular matrix.

Antioxidant and anti-inflammatory properties are crucial for anti-photoaging agents. The potential of 1-(4-fluorobenzyl)-1H-1,2,3-triazol-5-amine in this area could be explored by investigating its ability to scavenge free radicals and to inhibit the expression and activity of MMPs in UV-irradiated skin cells, such as human dermal fibroblasts. While no specific studies have been published on this compound, related triazole structures have been noted for their antioxidant capabilities.

Structure Activity Relationship Sar and Rational Design in Fluorobenzyl Triazole Chemistry

Impact of Fluorine Atom Position and Electronic Effects on Biological Activity

The incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties. frontiersin.org Its effects are multifaceted, stemming from its small size, high electronegativity, and the strength of the carbon-fluorine bond. In the context of fluorobenzyl triazole derivatives, the position and electronic influence of the fluorine atom are critical determinants of biological activity.

The potent electron-withdrawing nature of fluorine can significantly alter the physicochemical properties of a molecule. frontiersin.org When placed on the benzyl (B1604629) ring, it modulates the electron density of the aromatic system and can influence the acidity (pKa) of nearby functional groups, such as the triazole nitrogens or the exocyclic amine. nih.gov This modulation can affect how the molecule interacts with its biological target and can also influence properties like membrane permeability and metabolic stability. For instance, replacing a metabolically vulnerable C-H bond with a robust C-F bond can block oxidative metabolism, thereby increasing the drug's biological half-life. frontiersin.org

The position of the fluorine atom on the benzyl ring is a key factor. Studies on various heterocyclic compounds have shown that positional isomerism of fluorine leads to different biological outcomes. For example, in a series of xanthotoxin-triazole derivatives, phenyl-substituted compounds with a para-trifluoromethyl (-CF3) group, which has strong electron-withdrawing effects, showed the highest antiproliferative activity, followed by para-chloro and para-fluoro substitutions. nih.gov Similarly, in another study, triazole derivatives with a trifluoromethyl group at the para position of a phenyl ring were found to be the most potent against a breast cancer cell line. frontiersin.org This suggests that for many biological targets, the para position, as seen in 1-(4-fluorobenzyl)-1H-1,2,3-triazol-5-amine, is often optimal for activity, though the ideal positioning is target-dependent. The substitution at the 4-position may provide a favorable interaction with a specific hydrophobic pocket in the target protein.

The electronic effects also extend to intermolecular interactions. The polarized C-F bond can participate in dipole-dipole interactions and, in some cases, act as a weak hydrogen bond acceptor, potentially forming crucial contacts within a receptor's binding site. researchgate.net Generally, fluorinated triazole compounds have been observed to be exclusively more potent than their non-fluorinated counterparts, underscoring the significant contribution of fluorine to their pharmacological and biological activities. frontiersin.org

| Substituent on Benzyl Ring | General Impact on Activity | Supporting Findings |

|---|---|---|

| 4-Fluoro (p-F) | Often enhances potency compared to non-fluorinated analogs. | Generally improves metabolic stability and binding affinity. frontiersin.org In some series, p-F derivatives show high activity, surpassed only by stronger electron-withdrawing groups like p-CF3. nih.gov |

| 4-Trifluoromethyl (p-CF3) | Frequently demonstrates the highest potency in a series due to strong electron-withdrawing effects. | Ranked highest in potency in xanthotoxin-linked 1,2,3-triazoles. nih.gov Found to be the most potent against breast cancer cell lines in another study. frontiersin.org |

| Non-fluorinated (H) | Serves as a baseline; typically less active than fluorinated counterparts. | Fluorinated triazoles are generally observed to be more potent than their non-fluorinated analogs. frontiersin.org |

| Other halogens (e.g., 4-Cl) | Often shows significant activity, sometimes comparable to or slightly less than 4-F. | In xanthotoxin-triazoles, p-Cl was more potent than p-F. nih.gov Dihalobenzyl groups can be more effective than monohalobenzyl groups. nih.gov |

Positional and Substituent Effects on the 1,2,3-Triazole Ring on Bioactivity

The 1,2,3-triazole ring is not merely a linker but an active pharmacophoric component. nih.govnih.gov Its structural and electronic properties, including its aromaticity, large dipole moment, and ability to form hydrogen bonds, allow it to engage in meaningful interactions with biological targets. nih.gov The substitution pattern on the triazole ring itself is a critical aspect of SAR.

1,2,3-Triazoles can exist as different regioisomers, primarily 1,4-disubstituted and 1,5-disubstituted derivatives. The 1,4-disubstituted isomer, as seen in the core structure, is readily synthesized via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," which makes this scaffold highly accessible for creating compound libraries for SAR studies. nih.govmdpi.com This synthetic accessibility has led to the prevalence of the 1,4-disubstituted pattern in medicinal chemistry research. researchgate.net

The triazole ring can act as a bioisostere for other functional groups, most notably the trans-amide bond. mdpi.com It mimics the size, planarity, and dipole moment of an amide linkage but offers superior metabolic stability, as it is resistant to hydrolysis by proteases. researchgate.netacs.org This property is invaluable in designing peptidomimetics and other drugs where metabolic lability is a concern.

Substituents directly attached to the triazole ring's carbon atoms (C4 and C5) significantly influence activity. For the subject compound, the C5 position is occupied by an amine group. Modifications at the C4 position would be a key strategy for optimization. SAR studies on various triazole-containing compounds have shown that introducing different groups at this position can modulate potency and selectivity. For instance, in a series of clavulanic acid derivatives, replacing a hydroxyl group with a substituted 1,2,3-triazole ring allowed for a quantitative SAR study based on the triazole substituents. nih.gov The specific nature of the substituent—whether it is hydrophobic, hydrophilic, bulky, or electronically distinct—will determine its interaction with the target protein.

Role of Benzyl and Other Aromatic/Heteroaromatic Moieties in Potency and Selectivity

The 1-(4-fluorobenzyl) group is a crucial component for anchoring the molecule within the binding site of its target protein. The benzyl group, being larger and more lipophilic than a simple alkyl chain, often engages in hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the active site.

SAR studies often compare benzyl-substituted derivatives with phenyl-substituted ones. In some cases, the added flexibility of the benzyl group, due to the methylene (B1212753) (-CH2-) linker, allows for an optimal orientation of the aromatic ring within the binding pocket, leading to enhanced potency. Conversely, in other contexts, the more rigid, direct connection of a phenyl ring is preferred. For example, in a study of xanthotoxin-triazole derivatives, phenyl-substituted compounds showed better antiproliferative activity than their benzyl-substituted counterparts. nih.gov

The substitution pattern on the aromatic ring is equally important. As discussed in section 5.1, electron-withdrawing groups like fluorine or trifluoromethyl at the para-position are often beneficial. nih.gov This suggests that the electronic properties of the ring play a direct role in the binding interaction, potentially by modulating the strength of π-π stacking or by influencing the orientation of the molecule to optimize other interactions. In some series, di- or tri-substituted aromatic rings have been shown to further enhance activity. nih.gov

Contribution of the Amine Group and its Chemical Modifications to Activity

The amine group at the C5 position of the triazole ring is a key functional handle that can significantly contribute to biological activity, primarily through its ability to act as a hydrogen bond donor. This group can form critical interactions with hydrogen bond acceptor residues (e.g., aspartate, glutamate (B1630785), or the carbonyl backbone of the protein) in the target's active site, thereby anchoring the molecule and contributing to its binding affinity.

The basicity of this amine group can be modulated by the electronic effects of the substituents on the benzyl and triazole rings. The electron-rich nature of the 1,2,3-triazole ring can influence the pKa of the attached amine. Chemical modifications of this amine group represent a primary strategy for SAR exploration. Such modifications can include:

Acylation: Converting the amine to an amide can alter its hydrogen bonding capacity (amides are weaker H-bond donors but can still accept H-bonds) and introduce new points of interaction.

Alkylation: Introducing alkyl groups can increase lipophilicity and probe for nearby hydrophobic pockets in the binding site.

Formation of Schiff bases: Reacting the amine with aldehydes or ketones can lead to imines, extending the molecule's structure to explore larger regions of the active site. nih.gov

SAR studies on related heterocyclic amines have consistently shown that the nature of the substituent on the amino group is crucial for activity. For example, in a series of 1,2,4-triazole (B32235) derivatives, the acetylation of an amino group or its replacement with aromatic amines was found to retain potent antibacterial activity. mdpi.com Similarly, in certain quinazoline-1,2,3-triazole hybrids, the nature of the amino group at the C-4 position of the quinazoline (B50416) moiety was critical for anti-acetylcholinesterase activity. nih.gov These examples underscore the high potential for activity modulation through chemical modification of the C5-amine group on the 1-(4-fluorobenzyl)-1H-1,2,3-triazole scaffold.

Stereochemical and Conformational Analysis in SAR Studies

While the core structure of 1-(4-fluorobenzyl)-1H-1,2,3-triazol-5-amine is achiral, the introduction of chiral centers through modification of its substituents would necessitate a stereochemical analysis. The three-dimensional arrangement of a molecule is paramount for its interaction with a chiral biological target like a protein or enzyme. Different stereoisomers (enantiomers or diastereomers) often exhibit vastly different biological activities, a phenomenon known as eudismic ratio.

Conformational analysis is also critical. The flexibility of the benzyl group, connected to the triazole ring via a methylene linker, allows for rotation around the single bonds. This means the fluorophenyl ring can adopt various orientations relative to the triazole core. The preferred conformation (the lowest energy state) and the molecule's ability to adopt a specific "bioactive conformation" to fit into the binding site are key to its potency. The presence of substituents can create steric hindrance or favorable non-covalent interactions that lock the molecule into a more active conformation.

Computational modeling and spectroscopic techniques (like NMR) are often used to study the conformational preferences of such molecules. Understanding the most stable conformers and how they relate to the putative bioactive conformation can guide the design of more rigid analogs that are "pre-organized" for binding, potentially leading to a significant increase in affinity and selectivity.

Rational Design Strategies for Enhanced Target Selectivity and Affinity

Rational drug design aims to develop potent and selective compounds based on a known biological target's three-dimensional structure. nih.gov For fluorobenzyl triazole derivatives, this approach involves designing molecules that maximize favorable interactions with the target protein while minimizing interactions with off-target proteins, particularly those with similar binding sites (e.g., isoforms).

Key strategies include:

Structure-Based Design: If the crystal structure of the target protein is available, computational docking can be used to predict how analogs of 1-(4-fluorobenzyl)-1H-1,2,3-triazol-5-amine bind. nih.gov This allows for the design of new derivatives with substituents that can form additional hydrogen bonds, occupy unfilled hydrophobic pockets, or make specific electrostatic interactions to enhance affinity. acs.org

Improving Selectivity: Selectivity can be achieved by exploiting subtle differences between the active sites of the target and off-target proteins. For example, a ligand can be designed to interact with a non-conserved amino acid residue present only in the desired target. acs.org Alternatively, designing a molecule that capitalizes on differences in the flexibility or shape of the binding pocket can confer selectivity.

Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be generated based on a set of known active compounds. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for activity. New molecules can then be designed to fit this pharmacophoric map. researchgate.net

For this class of compounds, rational design might focus on modifying the C4 position of the triazole ring or the C5-amine group to introduce functionalities that specifically interact with the target enzyme or receptor, thereby increasing both potency and selectivity. nih.gov

SAR of Hybrid and Dipharmacophore Triazole Systems

Molecular hybridization is a powerful strategy in drug discovery that involves covalently linking two or more distinct pharmacophoric moieties to create a single hybrid molecule. researchgate.net The goal is often to achieve a synergistic effect, where the hybrid molecule has improved affinity, better selectivity, a dual mode of action, or the ability to overcome drug resistance. researchgate.net The 1,2,3-triazole ring is an exceptionally popular linker for creating such hybrids due to its straightforward and efficient synthesis via click chemistry, its metabolic stability, and its ability to act as more than just a passive spacer. nih.gov

The SAR of these hybrid systems is complex, as it depends not only on the individual pharmacophores but also on the linker's nature and the relative orientation of the linked moieties.

Triazole-Isatin Hybrids: In one study, linking 1,2,3-triazoles to an isatin-ospemifene system resulted in compounds with high antiproliferative potency. SAR analysis revealed that bromo-substituents on the isatin (B1672199) ring and the length of the spacer connecting it to the triazole were critical for activity. nih.gov

Triazole-Coumarin Hybrids: The combination of coumarin (B35378) and triazole scaffolds has yielded derivatives with a range of biological activities. The activity is highly dependent on the substitution patterns on both the coumarin and the triazole-appended aromatic rings. researchgate.net

Triazole-Thiazole Hybrids: Combining thiazole (B1198619) and triazole moieties can influence antimicrobial activity. The specific substitution on each heterocyclic ring was found to be crucial for determining the antibacterial spectrum. nih.gov

In these systems, the 1,4-disubstituted 1,2,3-triazole often serves as a rigid scaffold that holds the two pharmacophores in a specific spatial arrangement, facilitating simultaneous or cooperative binding to different subsites of a single target or to two different biological targets. The design of such molecules requires careful consideration of the optimal distance and geometry between the pharmacophoric units to achieve the desired biological effect.

| Pharmacophore Hybrid System | Key SAR Findings | Reference Example |

|---|---|---|

| Triazole-Isatin | Substituents on the isatin ring (e.g., Br) and the length of the alkyl spacer to the triazole are critical for antiproliferative activity. | A hybrid with Br-substituents and an ethyl/propyl spacer showed high potency in MCF-7 cells. nih.gov |

| Triazole-Coumarin | Biological activity is highly dependent on the substitution patterns on both heterocyclic cores. | Various derivatives have shown antimicrobial, antioxidant, and anticancer activities. researchgate.net |

| Triazole-Thiazole | The overall antimicrobial spectrum is determined by the specific substituents on both the triazole and thiazole rings. | Hybrids have been developed as novel antimicrobial compounds. nih.gov |

| Triazole-Quinoline | Can act as cholinesterase inhibitors, with activity dependent on the substitution pattern and linker. | Methoxy-indenone-triazole-quinoline hybrids showed selective acetylcholinesterase inhibition. nih.gov |

Advanced Computational and Theoretical Studies on 1 4 Fluorobenzyl 1h 1,2,3 Triazol 5 Amine

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. arabjchem.org This method is widely employed in the design of novel therapeutic agents, including those based on the 1,2,3-triazole scaffold, to predict the activity of unsynthesized compounds and to optimize lead structures. researchgate.netnih.gov

2D-QSAR and 3D-QSAR Model Development

QSAR models are broadly categorized into two-dimensional (2D) and three-dimensional (3D) approaches. 2D-QSAR models utilize descriptors derived from the 2D representation of a molecule, such as physicochemical properties (e.g., LogP), electronic parameters, and topological indices. These models are computationally less intensive and effective for datasets with significant structural diversity.

3D-QSAR, on the other hand, uses the 3D structural information of the molecules, requiring a proper alignment or superposition of the compounds based on a common scaffold. nih.govsemanticscholar.org This methodology provides a more detailed understanding of how the spatial arrangement of atoms influences biological activity. For a series of 1,2,3-triazole derivatives, a 3D-QSAR model would be developed by aligning the triazole core of each molecule, including 1-(4-fluorobenzyl)-1H-1,2,3-triazol-5-amine, to serve as a template. semanticscholar.org

The robustness and predictive power of any QSAR model are assessed through rigorous statistical validation. Key statistical metrics include the cross-validated correlation coefficient (q²), which indicates the internal predictive ability of the model, and the non-cross-validated correlation coefficient (r²), which reflects the internal consistency. jmaterenvironsci.com A model is generally considered reliable if it meets established statistical criteria. arabjchem.org

Table 1: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

|---|---|---|

| q² (Cross-Validated R²) | Measures the internal predictive power of the model. | > 0.5 |

| r² (Non-Cross-Validated R²) | Measures the goodness of fit of the model to the training data. | > 0.6 |

| pred_r² (External R²) | Measures the predictive power on an external test set. | > 0.6 |

| SEE (Standard Error of Estimate) | Indicates the absolute error in the activity prediction. | Low value |

Comparative Molecular Field Analysis (CoMFA) for Activity Prediction

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic properties. nih.govsemanticscholar.org In a CoMFA study involving 1-(4-fluorobenzyl)-1H-1,2,3-triazol-5-amine and its analogs, the aligned molecules are placed in a 3D grid. A probe atom is then used to calculate the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies at each grid point. researchgate.net

The results of a CoMFA study are often visualized as 3D contour maps, which highlight regions where specific properties are predicted to influence biological activity:

Steric Contour Maps : These maps indicate areas where bulky substituents are favorable for activity (typically shown in green) and where they are unfavorable (typically shown in yellow). nih.gov For instance, in studies of similar 1-phenyl-1H-1,2,3-triazoles, contour maps have revealed that compact, hydrophobic substituents at certain positions on the triazole ring play a significant role in potency. nih.gov

Electrostatic Contour Maps : These maps show regions where positive charge is favorable (blue contours) and where negative charge is favorable (red contours). nih.gov Analysis of triazole derivatives has demonstrated that electronegative substituents at specific positions on the aromatic rings are important for high affinity to their biological targets. nih.gov

These maps provide medicinal chemists with intuitive visual guidance for designing new derivatives with potentially enhanced activity. nih.gov

Partial Least Squares Regression (PLSR) in QSAR

Partial Least Squares Regression (PLSR) is the primary statistical engine behind 3D-QSAR methods like CoMFA. jmaterenvironsci.com It is particularly adept at handling datasets where the number of descriptors (thousands of steric and electrostatic field values) is much larger than the number of compounds. arabjchem.orgresearchgate.net PLSR reduces the vast number of initial variables to a smaller set of orthogonal latent variables, or principal components, that capture the most significant variance in the data. jmaterenvironsci.com

The PLS algorithm constructs a linear regression model by correlating these components with the biological activity (e.g., pIC50 values). arabjchem.org The process involves cross-validation, typically using the leave-one-out (LOO) method, to determine the optimal number of components that yield the highest predictive power (q²) without overfitting the data. arabjchem.orgjmaterenvironsci.com The final, non-cross-validated model provides the r² value, indicating how well the model fits the data. jmaterenvironsci.com In numerous QSAR studies on triazole derivatives, PLS has been successfully employed to generate statistically robust and predictive models. arabjchem.orgresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations offer a powerful computational lens to observe the physical movements of atoms and molecules over time. mdpi.com For a potential drug candidate like 1-(4-fluorobenzyl)-1H-1,2,3-triazol-5-amine, MD simulations can elucidate its binding dynamics within the active site of a target protein, assess the stability of the ligand-protein complex, and identify key interactions that govern its affinity. nih.govnih.gov

An MD simulation begins with the docked pose of the ligand in the protein's binding pocket. The system is then solvated and subjected to physics-based calculations that simulate its behavior over a period typically ranging from nanoseconds to microseconds. nih.gov Several key analyses are performed on the resulting trajectory:

Root Mean Square Deviation (RMSD) : This metric tracks the displacement of atoms over time relative to a reference structure. A stable RMSD for both the protein and the ligand suggests that the complex has reached equilibrium and the ligand's binding pose is stable. nih.gov

Root Mean Square Fluctuation (RMSF) : RMSF measures the fluctuation of individual amino acid residues. This helps identify flexible regions of the protein and residues that may play a crucial role in ligand binding or conformational changes. nih.gov

Hydrogen Bond Analysis : This analysis monitors the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation, highlighting the most persistent and important interactions for binding affinity. mdpi.com

Binding Free Energy Calculation : Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used to post-process the MD trajectory and calculate the binding free energy of the ligand. This theoretical value provides an estimate of the binding affinity and can be correlated with experimental biological activity. mdpi.comnih.gov

In studies of related 1-phenyl-triazole compounds, MD simulations have been instrumental in confirming the stability of binding modes and understanding how subtle structural changes impact interactions with key amino acid residues like serines or hydrophobic residues like phenylalanines. mdpi.comnih.gov

Theoretical Pharmacokinetic Property Prediction and Optimization (ADME)

For any compound to be a viable drug, it must possess a suitable pharmacokinetic profile, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME). In silico ADME prediction is now a standard practice in early-stage drug discovery to filter out compounds with poor drug-like properties, thereby saving time and resources. researchgate.net

Various computational models are used to predict the ADME properties of 1-(4-fluorobenzyl)-1H-1,2,3-triazol-5-amine. These predictions are often based on its structure and physicochemical properties. Key predicted parameters include:

Lipophilicity (logP) : The octanol-water partition coefficient is critical for membrane permeability and solubility.

Aqueous Solubility (logS) : Adequate solubility is essential for absorption and formulation. pensoft.net

Gastrointestinal (GI) Absorption : Predicts the extent to which a compound is absorbed from the gut.

Blood-Brain Barrier (BBB) Permeation : Indicates whether a compound is likely to enter the central nervous system.